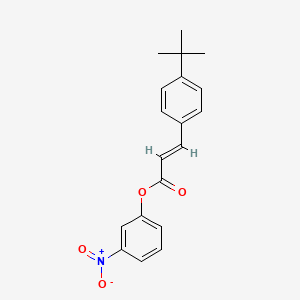
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one, also known as Silymarin, is a flavonoid compound derived from the milk thistle plant (Silybum marianum). Silymarin has been extensively studied for its potential therapeutic effects on various diseases due to its antioxidant, anti-inflammatory, and hepatoprotective properties.
Mecanismo De Acción
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one's mechanism of action is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. It has been shown to increase the activity of antioxidant enzymes, scavenge free radicals, and inhibit inflammatory cytokines. 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one also modulates various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduces lipid peroxidation. It also inhibits the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, it modulates various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its availability, low toxicity, and well-established pharmacokinetics. However, its low solubility in water and variable purity can pose challenges in experimental design and interpretation.
Direcciones Futuras
There are several potential future directions for research on 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one. These include:
1. Investigating its potential therapeutic effects on other diseases, such as cardiovascular disease, respiratory disease, and autoimmune disorders.
2. Exploring its mechanism of action in greater detail, including its interactions with specific signaling pathways and cellular targets.
3. Developing novel formulations of 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
5. Studying its potential synergistic effects with other natural compounds or conventional drugs.
Conclusion:
In conclusion, 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one is a flavonoid compound derived from the milk thistle plant that has been extensively studied for its potential therapeutic effects on various diseases. Its antioxidant, anti-inflammatory, and hepatoprotective properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one can be extracted from the seeds of the milk thistle plant using various methods, including Soxhlet extraction, maceration, and supercritical fluid extraction. The extracted compound can be further purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic effects on various diseases, including liver diseases, cancer, diabetes, and neurological disorders. Its antioxidant and anti-inflammatory properties have been shown to protect the liver from damage caused by toxins, alcohol, and viral infections. 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has also been shown to inhibit the growth of cancer cells and reduce the side effects of chemotherapy. In addition, it has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
7-methoxy-4-methyl-3-(2-methylpropyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9(2)7-13-10(3)12-6-5-11(17-4)8-14(12)18-15(13)16/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCBKIRZOFZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)

![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)

